molecular formula C20H30O2 B14700423 methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate CAS No. 23527-10-8

methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate

Cat. No.: B14700423
CAS No.: 23527-10-8
M. Wt: 302.5 g/mol
InChI Key: YYYPMBJVCODEPB-YREVAHRPSA-N
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Description

Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. The key steps typically include:

    Cyclization Reactions: Formation of the phenanthrene core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of the ethenyl and methyl groups through various organic reactions such as alkylation and vinylation.

    Esterification: Formation of the carboxylate ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate stands out due to its specific structural features, such as the ethenyl and methyl groups, which confer unique chemical and biological properties. These structural elements may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

23527-10-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H30O2/c1-5-19(2)12-10-16-14(13-19)8-9-17-15(18(21)22-4)7-6-11-20(16,17)3/h5,13,15-17H,1,6-12H2,2-4H3/t15-,16+,17?,19?,20+/m1/s1

InChI Key

YYYPMBJVCODEPB-YREVAHRPSA-N

Isomeric SMILES

C[C@@]12CCC[C@H](C1CCC3=CC(CC[C@H]23)(C)C=C)C(=O)OC

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3C(=O)OC)C)C=C

Origin of Product

United States

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